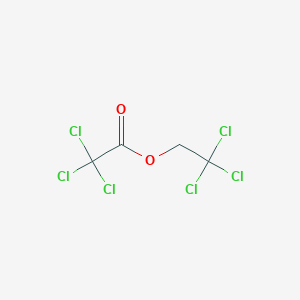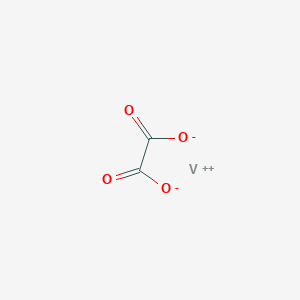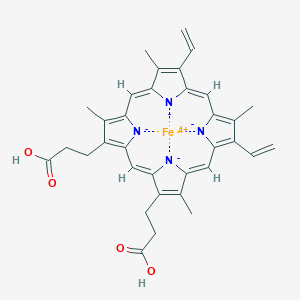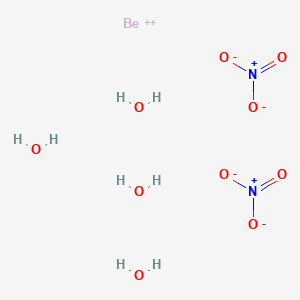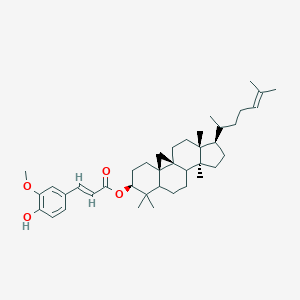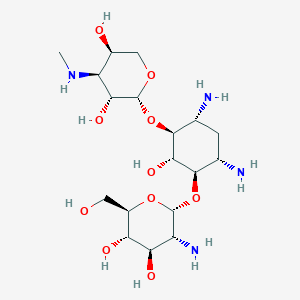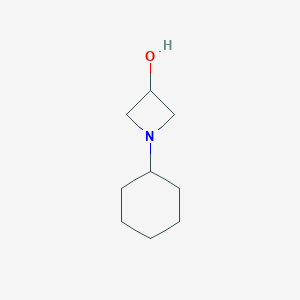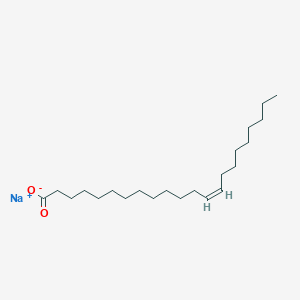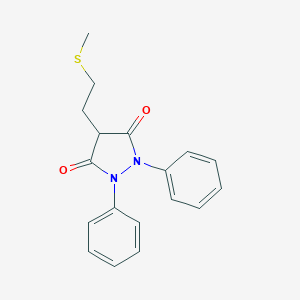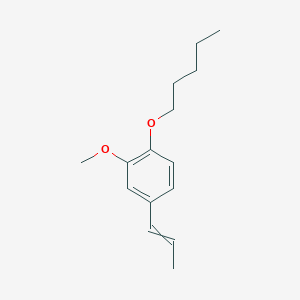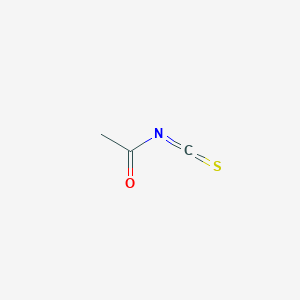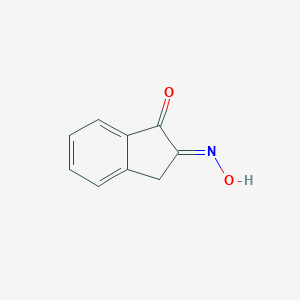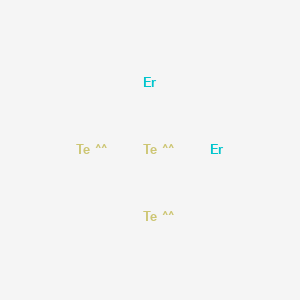
Dierbium tritelluride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dierbium tritelluride, also known as DyTe3, is a rare earth metal compound that has been the subject of extensive scientific research due to its unique properties. This compound belongs to the family of transition metal chalcogenides, which are known for their interesting electronic and magnetic properties. The compound has been studied for its potential applications in various fields, including electronics, energy storage, and nanotechnology.
Mechanism Of Action
The mechanism of action of Dierbium tritelluride is not well understood, and further research is needed to fully elucidate its properties. However, it is known that the compound exhibits interesting electronic and magnetic properties that make it a promising candidate for various applications.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of Dierbium tritelluride. However, it is known that the compound is not soluble in water and is relatively inert, which suggests that it may have low toxicity.
Advantages And Limitations For Lab Experiments
One of the main advantages of Dierbium tritelluride is its unique electronic and magnetic properties, which make it a promising candidate for various applications in electronics and photonics. Additionally, the compound is relatively stable and easy to synthesize, which makes it a convenient material for laboratory experiments. However, one of the limitations of Dierbium tritelluride is its rarity, which makes it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on Dierbium tritelluride. One area of interest is the development of new synthesis methods that can produce larger quantities of the compound. Additionally, further research is needed to fully elucidate the electronic and magnetic properties of Dierbium tritelluride and to explore its potential applications in various fields, including electronics, energy storage, and nanotechnology. Finally, there is a need for further research on the biochemical and physiological effects of Dierbium tritelluride to determine its safety for use in various applications.
Synthesis Methods
The synthesis of Dierbium tritelluride involves the reaction of dierbium and tellurium in a vacuum-sealed quartz tube. The reaction is typically carried out at high temperatures ranging from 750°C to 900°C for several hours. The resulting product is a black crystalline powder that can be further purified using various techniques such as chemical vapor transport or zone melting.
Scientific Research Applications
Dierbium tritelluride has been extensively studied for its unique electronic and magnetic properties. It is a type-II Weyl semimetal, which means that it exhibits a nontrivial topology in its electronic band structure. This property makes it a promising candidate for various applications in electronics and photonics. Additionally, Dierbium tritelluride has been studied for its potential application in spintronics, which is a field that aims to develop devices that use the spin of electrons to store and process information.
properties
CAS RN |
12020-39-2 |
|---|---|
Product Name |
Dierbium tritelluride |
Molecular Formula |
Er2Te3 |
Molecular Weight |
717.3 g/mol |
InChI |
InChI=1S/2Er.3Te |
InChI Key |
MIZNMVMPEVIMAT-UHFFFAOYSA-N |
SMILES |
[Te].[Te].[Te].[Er].[Er] |
Canonical SMILES |
[Te].[Te].[Te].[Er].[Er] |
Other CAS RN |
12020-39-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



